N-Boc-2,2,2-trifluoro-N-methylethanamine
Overview
Description
N-Boc-2,2,2-trifluoro-N-methylethanamine: is a chemical compound with the molecular formula C8H14F3NO2 and a molecular weight of 213.20 g/mol . tert-butyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2,2,2-trifluoro-N-methylethanamine typically involves the reaction of tert-butyl chloroformate with N-methyl-2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-Boc-2,2,2-trifluoro-N-methylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethyl group.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Substitution Reactions: The major products are typically substituted amines or thiols, depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine, N-methyl-2,2,2-trifluoroethylamine.
Scientific Research Applications
N-Boc-2,2,2-trifluoro-N-methylethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-2,2,2-trifluoro-N-methylethanamine involves its ability to act as a precursor or intermediate in various chemical reactions. The trifluoroethyl group imparts unique electronic properties to the molecule, making it a valuable building block in the synthesis of biologically active compounds. The Boc protecting group allows for selective deprotection, enabling the synthesis of complex molecules with high precision.
Comparison with Similar Compounds
- N-Boc-2,2,2-trifluoroethylamine
- N-Boc-2,2,2-trifluoro-N-ethylamine
- N-Boc-2,2,2-trifluoro-N-isopropylethanamine
Comparison: N-Boc-2,2,2-trifluoro-N-methylethanamine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly valuable in the synthesis of molecules with specific electronic and steric requirements.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)12(4)5-8(9,10)11/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYOGCYJFWGKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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